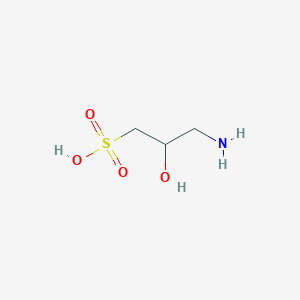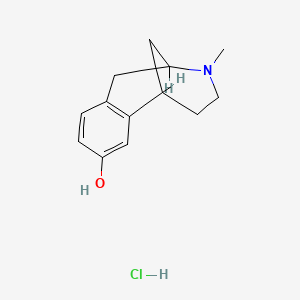
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is known for its unique structural features, which include a hexahydrobenzazocine core. This compound is often studied for its potential pharmacological properties and its role as a precursor in the synthesis of various bioactive molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the benzazocine-2-carbonitrile can be hydrolyzed to the corresponding carboxylic acid, which is then converted into its ethyl and methyl esters and further reduced to the 2-aminomethyl-3-benzazocine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to facilitate the cyclization and subsequent reactions .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various amines .
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride involves its interaction with specific molecular targets in the body. It may act on opioid receptors, modulating pain perception and providing analgesic effects. The pathways involved include the inhibition of pain signal transmission and the activation of endogenous pain relief mechanisms .
Comparación Con Compuestos Similares
Similar Compounds
Pentazocine: A similar compound with a benzazocine core, used as an analgesic.
Cyclazocine: Another benzazocine derivative with analgesic properties.
Butorphanol: A structurally related compound with similar pharmacological effects.
Uniqueness
1,2,3,4,5,6-Hexahydro-3-methyl-2,6-methano-3-benzazocin-8-ol hydrochloride is unique due to its specific structural features and the presence of a methano bridge, which may contribute to its distinct pharmacological profile and potential therapeutic applications .
Propiedades
Número CAS |
23007-92-3 |
|---|---|
Fórmula molecular |
C13H18ClNO |
Peso molecular |
239.74 g/mol |
Nombre IUPAC |
10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C13H17NO.ClH/c1-14-5-4-10-7-11(14)6-9-2-3-12(15)8-13(9)10;/h2-3,8,10-11,15H,4-7H2,1H3;1H |
Clave InChI |
ZBPOSOQIBAWSDL-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC2CC1CC3=C2C=C(C=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyridinium, 1-[(dodecyloxy)methyl]-, chloride](/img/structure/B14718420.png)
![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)
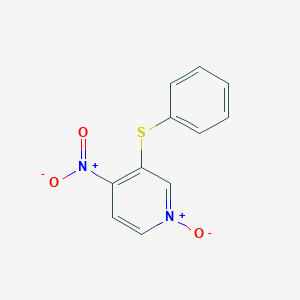

![N,N-Dimethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14718459.png)
![2-Acetyl-3,4,6,7-tetramethoxynaphtho[2,3-b]furan-5,8-dione](/img/structure/B14718460.png)
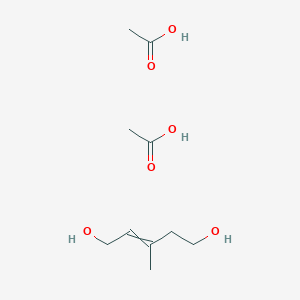
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
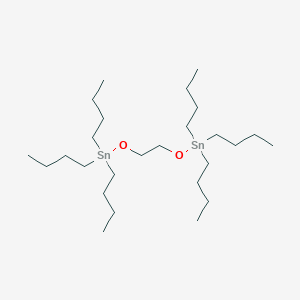
![Chloro[3-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14718481.png)

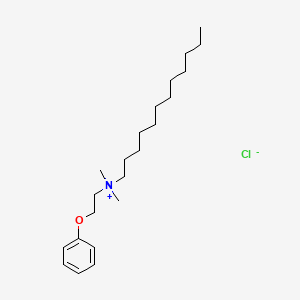
![(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B14718501.png)
